Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Brand Name:
Vulcanchem
CAS No.:
19974-59-5
VCID:
VC20744888
InChI:
InChI=1S/C50H70O9/c1-26(9-15-42(56)58-7)30-11-13-32-45-35(24-40(54)49(30,32)5)47(3)19-17-28(21-29(47)22-38(45)52)44-34-23-39(53)46-33-14-12-31(27(2)10-16-43(57)59-8)50(33,6)41(55)25-36(46)48(34,4)20-18-37(44)51/h21,26-27,29-36,44-46H,9-20,22-25H2,1-8H3/t26-,27-,29+,30-,31-,32+,33+,34-,35+,36+,44?,45+,46+,47+,48+,49-,50-/m1/s1
SMILES:
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=C4)C5C6CC(=O)C7C8CCC(C8(C(=O)CC7C6(CCC5=O)C)C)C(C)CCC(=O)OC)C)C
Molecular Formula:
C50H70O9
Molecular Weight:
815.1 g/mol
Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
CAS No.: 19974-59-5
Cat. No.: VC20744888
Molecular Formula: C50H70O9
Molecular Weight: 815.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19974-59-5 |
|---|---|
| Molecular Formula | C50H70O9 |
| Molecular Weight | 815.1 g/mol |
| IUPAC Name | methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
| Standard InChI | InChI=1S/C50H70O9/c1-26(9-15-42(56)58-7)30-11-13-32-45-35(24-40(54)49(30,32)5)47(3)19-17-28(21-29(47)22-38(45)52)44-34-23-39(53)46-33-14-12-31(27(2)10-16-43(57)59-8)50(33,6)41(55)25-36(46)48(34,4)20-18-37(44)51/h21,26-27,29-36,44-46H,9-20,22-25H2,1-8H3/t26-,27-,29+,30-,31-,32+,33+,34-,35+,36+,44?,45+,46+,47+,48+,49-,50-/m1/s1 |
| Standard InChI Key | BGVUQACXECVXHC-XFVBRWJZSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=C4)C5[C@H]6CC(=O)[C@H]7[C@@H]8CC[C@@H]([C@]8(C(=O)C[C@@H]7[C@]6(CCC5=O)C)C)[C@H](C)CCC(=O)OC)C)C |
| SMILES | CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=C4)C5C6CC(=O)C7C8CCC(C8(C(=O)CC7C6(CCC5=O)C)C)C(C)CCC(=O)OC)C)C |
| Canonical SMILES | CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=C4)C5C6CC(=O)C7C8CCC(C8(C(=O)CC7C6(CCC5=O)C)C)C(C)CCC(=O)OC)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator